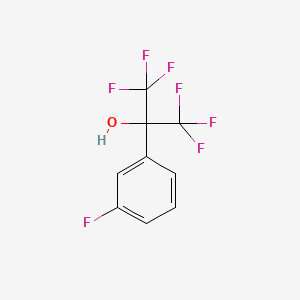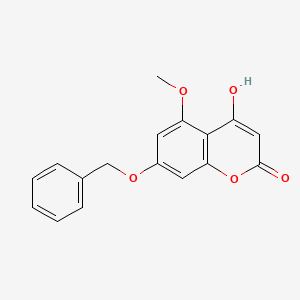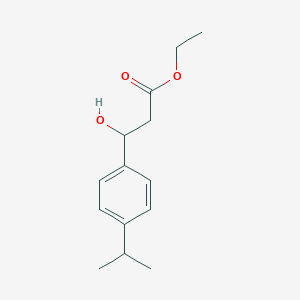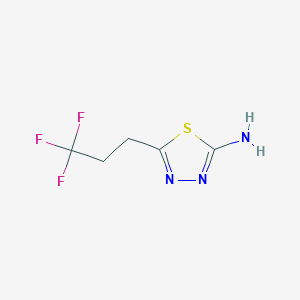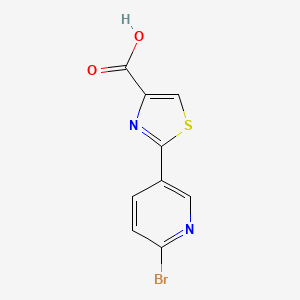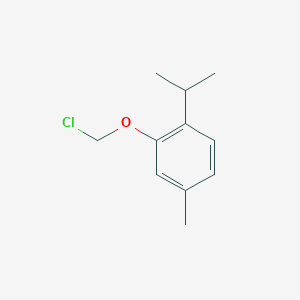![molecular formula C14H17FN2O3 B13687613 tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Méthodes De Préparation
The synthesis of tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-b]pyridine scaffold: This can be achieved through a multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid.
Introduction of the spirocyclic azetidine ring: This step involves the cyclization of the intermediate product to form the spirocyclic structure.
Fluorination and tert-butyl protection:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The spirocyclic structure and fluorine atom make this compound a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers can use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism by which tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate include other spirocyclic and fluorinated heterocycles. For example:
- tert-Butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C14H17FN2O3 |
|---|---|
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)6-9-4-5-10(15)16-11(9)19-14/h4-5H,6-8H2,1-3H3 |
Clé InChI |
JLAKBLGORYPIAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CC3=C(O2)N=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)


![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
